N-(4-chloro-3-fluorophenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide
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Overview
Description
N-(4-chloro-3-fluorophenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-fluoro substituted phenyl ring and a pyrazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-fluorophenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolidinone ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution reactions: The chloro and fluoro groups can be introduced via electrophilic aromatic substitution reactions using chlorinating and fluorinating agents.
Acetamide formation: The final step involves the acylation of the pyrazolidinone intermediate with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-fluorophenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-fluorophenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide
- N-(4-fluorophenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide
- N-(4-chloro-3-methylphenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide
Uniqueness
N-(4-chloro-3-fluorophenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets.
Properties
Molecular Formula |
C17H15ClFN3O2 |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide |
InChI |
InChI=1S/C17H15ClFN3O2/c18-14-7-6-12(9-15(14)19)20-16(23)8-11-10-22(21-17(11)24)13-4-2-1-3-5-13/h1-7,9,11H,8,10H2,(H,20,23)(H,21,24) |
InChI Key |
QNDZINQSJWAQGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NN1C2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)Cl)F |
Origin of Product |
United States |
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